1-(Difluoromethyl)cyclohexane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(difluoromethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c9-6(10)8(7(11)12)4-2-1-3-5-8/h6H,1-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBBIXFGRIPQOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781320-56-6 | |
| Record name | 1-(difluoromethyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of cyclohexane with difluoromethylating agents under controlled conditions to form the difluoromethylated cyclohexane, which is then subjected to carboxylation to yield the final product .
Industrial Production Methods
Industrial production of 1-(Difluoromethyl)cyclohexane-1-carboxylic acid may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
1-(Difluoromethyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The carboxylic acid group may also play a role in the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Physicochemical and Functional Comparisons
| Property | 1-(Difluoromethyl)-cyclohexane-1-carboxylic Acid | 1-(Trifluoromethyl)-cyclohexane-1-carboxylic Acid | 1-(Carboxymethyl)-cyclohexanecarboxylic Acid | AMCHA |
|---|---|---|---|---|
| Molecular Weight | 178.18 g/mol | 204.17 g/mol | 186.21 g/mol | 173.22 g/mol |
| logP (Predicted) | ~1.8 | ~2.1 | ~0.5 | ~0.9 |
| Water Solubility | Moderate | High | High | High (pH-dependent) |
| Key Applications | Pharmaceutical intermediates | Enzyme studies, catalysis | Neurological research | Anticoagulant therapy |
Research Implications
- Fluorine’s Role : The difluoromethyl group balances lipophilicity and metabolic resistance, making it advantageous in drug design .
- Conformational Effects : Fluorine substituents influence ring puckering and steric interactions, as seen in NMR studies of difluoro-cyclohexane derivatives .
- Synthetic Challenges : Introducing difluoromethyl groups requires specialized fluorinating agents, unlike trifluoromethyl analogs, which have more established synthetic routes .
Biological Activity
1-(Difluoromethyl)cyclohexane-1-carboxylic acid (DFMCA) is a compound of increasing interest in pharmacological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with DFMCA, including its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
DFMCA is characterized by the presence of a difluoromethyl group attached to a cyclohexane ring, with a carboxylic acid functional group. The compound's chemical formula is and its CAS number is 1781320-56-6. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.
The primary mechanism of action for DFMCA involves its interaction with specific biological targets, particularly enzymes and receptors involved in cellular signaling pathways. Research indicates that DFMCA may inhibit various kinases, which play crucial roles in cell proliferation and survival.
Target Enzymes
- Transforming Growth Factor-β Activated Kinase (TAK1) : DFMCA has been shown to inhibit TAK1, leading to reduced signaling through pathways associated with inflammation and cancer progression.
- Cyclooxygenases (COX) : Preliminary studies suggest that DFMCA may interact with COX enzymes, which are vital in the biosynthesis of prostaglandins involved in inflammation .
DFMCA exhibits several biochemical properties that enhance its potential as a therapeutic agent:
- Solubility : The presence of the carboxylic acid group contributes to the compound's solubility in aqueous environments, facilitating its bioavailability.
- Stability : The difluoromethyl group increases resistance to metabolic degradation, allowing for prolonged activity within biological systems.
Anticancer Activity
DFMCA has demonstrated promising anticancer activity in vitro. Studies have indicated that it can suppress the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The inhibition of TAK1 is particularly relevant as it leads to decreased activation of downstream signaling pathways that promote tumor growth.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are attributed to its ability to inhibit COX enzymes. By reducing prostaglandin synthesis, DFMCA may alleviate symptoms associated with inflammatory diseases .
Case Studies
Several studies have explored the biological effects of DFMCA:
- Cell Line Studies : In experiments involving multiple myeloma cell lines, DFMCA exhibited significant cytotoxic effects at nanomolar concentrations, suggesting its potential as a therapeutic agent against hematological malignancies.
- In Vivo Models : Animal studies have shown that DFMCA can reduce tumor size in xenograft models by modulating immune responses and inhibiting angiogenesis.
- Pharmacokinetic Studies : Research on the pharmacokinetics of DFMCA indicates favorable absorption and distribution characteristics, which are critical for its effectiveness as a drug candidate.
Comparison with Similar Compounds
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| This compound | TAK1 inhibition | Anticancer, anti-inflammatory |
| 3-Amino-4-(Difluoromethylenyl)cyclohex-1-Ene-1-Carboxylic Acid | Unknown | Potentially anticancer |
| Pyrrole Derivatives | Various receptor interactions | Antibacterial |
Q & A
Q. What are the optimal synthetic routes for 1-(Difluoromethyl)cyclohexane-1-carboxylic acid?
- Methodological Answer : The synthesis typically involves trifluoromethylation of cyclohexane derivatives followed by carboxylation. A common approach includes:
- Step 1 : Trifluoromethylation using reagents like CFI under basic conditions (e.g., NaH) to introduce the difluoromethyl group.
- Step 2 : Carboxylation via oxidation or CO insertion, often employing KMnO or catalytic carboxylation methods.
- Purification : Recrystallization or column chromatography to isolate the product (yields ~60–75%) .
Alternative routes may involve coupling reactions using HATU or EDCI for intermediate functionalization .
Q. How is the compound characterized using spectroscopic and analytical methods?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the cyclohexane backbone and substituents. The difluoromethyl group () shows distinct splitting patterns in F NMR (δ ~-80 to -100 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 191.1 for CHFO).
- X-ray Crystallography : Resolves stereochemistry and ring conformation in solid-state studies .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer :
- Drug Precursor : Acts as a building block for fluorinated analogs of bioactive molecules (e.g., enzyme inhibitors or receptor modulators).
- Structure-Activity Relationship (SAR) Studies : The difluoromethyl group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs. Comparative assays with hydroxyl or trifluoromethyl derivatives (e.g., replacing with or ) are critical for optimizing activity .
Advanced Research Questions
Q. How does the difluoromethyl group influence reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-withdrawing nature of increases the electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
